molecular formula C20H36O3 B1170515 ethyl (9E,12E)-octadeca-9,12-dieneperoxoate CAS No. 1119-76-2

ethyl (9E,12E)-octadeca-9,12-dieneperoxoate

Cat. No.: B1170515
CAS No.: 1119-76-2
M. Wt: 324.5 g/mol
InChI Key: DYDQCZDXIVKADI-MURFETPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate is an organic compound with the molecular formula C20H36O3. It is a peroxy ester derived from octadecadienoic acid, commonly known as linoleic acid. This compound is characterized by the presence of two conjugated double bonds and a peroxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (9E,12E)-octadeca-9,12-dieneperoxoate typically involves the peroxidation of ethyl linoleate. The reaction is carried out under controlled conditions to ensure the selective formation of the peroxy ester. A common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxy group.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate undergoes several types of chemical reactions, including:

    Oxidation: The peroxy group can participate in further oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the peroxy group can yield the corresponding alcohol or hydroperoxide.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other peroxides.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr).

Major Products

    Oxidation: Various peroxides and epoxides.

    Reduction: Alcohols and hydroperoxides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxidation reactions.

    Biology: Investigated for its potential role in lipid peroxidation and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials that require oxidative stability.

Mechanism of Action

The mechanism of action of ethyl (9E,12E)-octadeca-9,12-dieneperoxoate involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the activation of signaling pathways involved in inflammation, apoptosis, and other cellular processes. The compound’s ability to modulate these pathways makes it a subject of interest in biomedical research.

Comparison with Similar Compounds

Ethyl (9E,12E)-octadeca-9,12-dieneperoxoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

1119-76-2

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

ethyl (9Z,12Z)-octadeca-9,12-dieneperoxoate

InChI

InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)23-22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-

InChI Key

DYDQCZDXIVKADI-MURFETPASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OOCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.